molecular formula C14H14Cl2N2OS2 B8100969 3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride

Cat. No.: B8100969
M. Wt: 361.3 g/mol
InChI Key: PLTDPMVCVPHVTQ-UHFFFAOYSA-N
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Description

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride typically involves the reaction of 2-aminobenzothiazole with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can interact with DNA and proteins, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2.2ClH/c17-11-7-5-10(6-8-11)15-9-16-12-3-1-2-4-13(12)19-14(16)18;;/h1-8,15,17H,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTDPMVCVPHVTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73713-88-9
Record name 3-(4-HYDROXYANILINOMETHYL)BENZOTHIAZOLINE-2-THIONE HYDROCHLORIDE
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